Product packaging for Cyanoethyl dimethyldithiocarbamate(Cat. No.:CAS No. 10264-38-7)

Cyanoethyl dimethyldithiocarbamate

Cat. No.: B083425
CAS No.: 10264-38-7
M. Wt: 174.3 g/mol
InChI Key: VLYWPIYDQUBQFY-UHFFFAOYSA-N
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. These compounds are well-established for their ability to act as versatile ligands, forming stable complexes with a wide array of metal ions. The general synthesis of dithiocarbamate salts involves the reaction of a secondary amine with carbon disulfide in the presence of a base.

Cyanoethyl dimethyldithiocarbamate (B2753861) is a specific derivative where a cyanoethyl group is attached to one of the sulfur atoms of the dimethyldithiocarbamate moiety. This addition of the cyanoethyl group introduces a polar nitrile functional group, which can influence the compound's solubility, reactivity, and coordination properties compared to simpler alkyl-substituted dithiocarbamates. The synthesis of a related compound, N,N-diethyldithiocarbamate nitrile ethyl, has been achieved in a dimethyl sulfoxide (B87167) solvent, a method that is noted for reducing reaction intensity and synthetic risk. researchgate.net

Research Significance and Scope in Chemical Sciences

The research significance of Cyanoethyl dimethyldithiocarbamate has been particularly highlighted in the field of analytical and materials chemistry. A key area of investigation has been its role as a contact allergen.

Recent studies have identified 2-cyanoethyl dimethyldithiocarbamate (CEDMC) as a novel contact allergen found in nitrile gloves. researchgate.net This discovery has spurred research into its detection and characterization in consumer products. The identification of CEDMC in these materials has been accomplished through sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectrometry. researchgate.net This area of research is crucial for understanding and mitigating allergic contact dermatitis associated with rubber products.

While the allergenic properties have been a primary focus, the fundamental chemical properties and potential applications of this compound as a ligand in coordination chemistry remain an area of ongoing interest for chemical researchers.

Chemical and Physical Properties

The properties of this compound are defined by its molecular structure, which includes a dithiocarbamate group and a cyanoethyl substituent.

PropertyData
Molecular FormulaC₆H₁₀N₂S₂
Molecular Weight174.29 g/mol
IUPAC Name2-cyanoethyl N,N-dimethylcarbamodithioate

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic methods. While specific data for this exact compound is not widely published in extensive detail, the analytical techniques used in its identification have been reported. researchgate.net For related dithiocarbamate compounds, characteristic spectroscopic features are well-documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of the dimethylamino protons, the methylene (B1212753) protons of the cyanoethyl group, and the carbon atoms in the dithiocarbamate and nitrile functionalities.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the C-N bond of the dithiocarbamate group, the C=S bonds, and the C≡N stretch of the nitrile group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S2 B083425 Cyanoethyl dimethyldithiocarbamate CAS No. 10264-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10264-38-7

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

2-cyanoethyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H10N2S2/c1-8(2)6(9)10-5-3-4-7/h3,5H2,1-2H3

InChI Key

VLYWPIYDQUBQFY-UHFFFAOYSA-N

SMILES

CN(C)C(=S)SCCC#N

Canonical SMILES

CN(C)C(=S)SCCC#N

Other CAS No.

10264-38-7

Synonyms

CEDDTC
cyanoethyl dimethyldithiocarbamate

Origin of Product

United States

Synthetic Methodologies and Formation Mechanisms

Chemical Synthesis Routes for Cyanoethyl Dimethyldithiocarbamate (B2753861)

The synthesis of cyanoethyl dimethyldithiocarbamate can be approached through well-established chemical reactions, primarily involving the formation of a dithiocarbamate (B8719985) salt followed by its reaction with an activated alkene.

Reaction Pathways from Precursors (e.g., Dimethylamine (B145610), Carbon Disulfide, Acrylonitrile)

The synthesis of this compound is fundamentally a two-step process. The first step involves the formation of a dimethyldithiocarbamate salt, and the second is the cyanoethylation of this salt.

The initial reaction involves the nucleophilic attack of dimethylamine on the carbon of carbon disulfide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the initially formed dithiocarbamic acid, yielding the stable sodium dimethyldithiocarbamate salt. wikipedia.org

Reaction Scheme 1: Formation of Sodium Dimethyldithiocarbamate

Generated code

This salt, sodium dimethyldithiocarbamate, is a stable, water-soluble solid and serves as a key intermediate. wikipedia.org

The second step is a Michael addition reaction. The dimethyldithiocarbamate anion acts as a nucleophile and attacks the β-carbon of acrylonitrile (B1666552). This reaction is characteristic of α,β-unsaturated nitriles and results in the formation of 2-cyanoethyl dimethyldithiocarbamate.

Reaction Scheme 2: Cyanoethylation of Sodium Dimethyldithiocarbamate

Generated code

The synthesis of the closely related N,N-diethyldithiocarbamate nitrile ethyl has been successfully achieved using dimethyl sulfoxide (B87167) (DMSO) as a solvent, suggesting that polar aprotic solvents are suitable for this type of reaction. researchgate.net

"One-Pot" Synthetic Approaches and Reaction Optimization

"One-pot" syntheses are highly efficient as they reduce the need for isolating intermediates, thereby saving time and resources. For dithiocarbamates, one-pot procedures typically involve the simultaneous reaction of an amine, carbon disulfide, and an alkylating or acylating agent. nih.govsamipubco.com

A plausible "one-pot" synthesis of this compound would involve mixing dimethylamine, carbon disulfide, and acrylonitrile in a suitable solvent system. The reaction would proceed by the in situ formation of the dimethyldithiocarbamate anion, which would then immediately react with acrylonitrile.

Optimization of such a reaction would involve a careful study of several parameters to maximize the yield and purity of the product. Key variables for optimization include the choice of solvent, reaction temperature, and the molar ratio of the reactants. For instance, the synthesis of other dithiocarbamates has been shown to be effective in solvent systems like polyethylene (B3416737) glycol (PEG):H₂O, which also allows for the recycling of the solvent. samipubco.com

Table 1: Key Parameters for Optimization of "One-Pot" Synthesis of this compound

ParameterDescriptionPotential Impact on Reaction
Solvent The medium in which the reaction is carried out.Can influence the solubility of reactants, reaction rate, and product stability. Polar aprotic solvents are often preferred.
Temperature The thermal energy supplied to the reaction.Affects the rate of both the desired reaction and potential side reactions. Lower temperatures may be needed to control the exothermic reaction of amine and carbon disulfide.
Molar Ratio of Reactants The relative amounts of dimethylamine, carbon disulfide, and acrylonitrile.Can influence the reaction equilibrium and minimize the formation of by-products.
Catalyst A substance that increases the reaction rate without being consumed.While often not necessary for this reaction, a phase-transfer catalyst could be beneficial in a biphasic system.

In Situ Formation Mechanisms

This compound has been identified as a compound that can form in situ, particularly within polymeric materials during their processing.

Formation during Polymerization and Vulcanization Processes

Research has shown that 2-cyanoethyl dimethyldithiocarbamate can form during the vulcanization of nitrile rubber, especially in gloves. lu.senih.gov Nitrile rubber is a copolymer of butadiene and acrylonitrile. The vulcanization process involves heating the rubber with sulfur and various additives, including accelerators, to form cross-links between polymer chains, which imparts elasticity and strength.

Dithiocarbamates and their derivatives, such as zinc dimethyldithiocarbamate, are commonly used as accelerators in the vulcanization process. researchgate.net These accelerators can decompose or react during the high temperatures of vulcanization.

Pathways from Residual Monomers and Additives

The formation of this compound in nitrile products is believed to occur from the reaction of residual, unpolymerized acrylonitrile monomer with dithiocarbamate-based additives or their decomposition products. lu.senih.gov

During vulcanization, the dithiocarbamate accelerators can generate dimethyldithiocarbamate anions. If residual acrylonitrile is present in the polymer matrix, it can undergo a Michael addition with these anions, leading to the in situ formation of this compound.

Proposed In Situ Formation Pathway:

Decomposition/Activation of Accelerator: Dithiocarbamate-based accelerators (e.g., zinc dimethyldithiocarbamate) release dimethyldithiocarbamate anions at vulcanization temperatures.

Migration of Residual Monomer: Unreacted acrylonitrile monomer within the polymer matrix becomes mobile.

Michael Addition: The dimethyldithiocarbamate anion attacks the residual acrylonitrile monomer to form 2-cyanoethyl dimethyldithiocarbamate.

This in situ formation highlights a potential pathway for the creation of new chemical entities within a final product, which were not intentionally added as components.

Chemical Reactivity and Mechanistic Investigations

Ligand Properties and Coordination Chemistry

The versatility of dithiocarbamates, including cyanoethyl dimethyldithiocarbamate (B2753861), as ligands stems from their ability to form stable complexes with a wide range of metal ions. nih.govnih.gov This characteristic is attributed to the presence of two sulfur donor atoms, which can chelate with metals in various coordination geometries. nih.govnih.gov

Dithiocarbamates are potent chelating agents for metal ions, a property that has led to their extensive use in various applications, including the removal of heavy metals from the environment. nih.govnih.govenpress-publisher.com They can act as either bidentate or monodentate ligands, forming strong bonds with metal ions to create stable organometallic complexes. nih.govmdpi.com The general formula for these complexes is (R1R2)N-(C=S)SX, where X represents a metal ion. nih.gov This chelating ability allows dithiocarbamates to form complexes with diverse geometries, such as octahedral, square planar, or tetrahedral, depending on the specific metal ion and the metal-to-ligand ratio. nih.gov For instance, sodium dimethyldithiocarbamate has been shown to effectively chelate with various heavy metal ions simultaneously at room temperature, forming insoluble chelate salts that can be easily removed from solutions. enpress-publisher.comresearchgate.net

The chelation process can sometimes be complex, as seen in the electrocatalysed chelation of the dimethyldithiocarbamate ligand in an iron(II) complex, which involves a dual role of the oxidant in an efficient process. rsc.org The stability and reactivity of these metal complexes are central to their utility in various chemical and biological systems.

The electronic structure of the dithiocarbamate (B8719985) moiety is key to its coordination properties. Dithiocarbamates are described by resonance structures that highlight the pi-donor properties of the amine group. wikipedia.org This results in a short C-N bond and a coplanar NCS2 core. wikipedia.org The delocalization of the lone pair of electrons from the nitrogen atom gives the C-N bond a partial double bond character, which in turn enhances the basicity of the two sulfur centers compared to related dithiocarboxylates. wikipedia.orgwikipedia.org

The synthesis of these complexes is often achieved through salt metathesis reactions, where an alkali metal dithiocarbamate salt reacts with a metal halide. wikipedia.org Another method involves the oxidative addition of thiuram disulfides to low-valent metal complexes. wikipedia.org

Table 1: Examples of Transition Metal Complexes with Dithiocarbamate Ligands

Metal Ligands Complex Formula Geometry Reference
Cobalt(III) N,N-dimethyldithiocarbamate, 2-cyanoethylphosphines [Co(Me2dtc)2{P(CH2CH2CN)nPh3−n}2]BF4 Octahedral (trans-isomer) oup.com
Nickel(II) Chiral dithiocarbamate with pendant phenolic groups [Ni{κ2S^S-S2CN(CH2PhOH)(CH(S-CH3))(NaPh)}2] Square Planar rsc.org
Copper(II) Chiral dithiocarbamate with pendant phenolic groups [Cu{κ2S^S-S2CN(CH2PhOH)(CH(S-CH3))(NaPh)}2] Square Planar rsc.org
Zinc(II) Chiral dithiocarbamate with pendant phenolic groups [Zn{κ2S^S-S2CN(CH2PhOH)(CH(S-CH3))(NaPh)}2] Tetrahedral rsc.org
Iron(II) Dimethyldithiocarbamate [Fe(η-CR)(CO)(σ-dtc)] - rsc.org

Dissociation and Isomerization Equilibria of Metal Complexes in Solution

Metal dithiocarbamate complexes can exhibit dynamic behavior in solution, including dissociation and isomerization equilibria. oup.com For instance, cobalt(III) complexes with 2-cyanoethylphosphines and dimethyldithiocarbamate show immediate dissociation and isomerization upon being dissolved. oup.com This behavior is attributed to the electronic properties of the phosphine (B1218219) ligands. oup.com

The dissociation of a ligand from an octahedral metal complex is a fundamental reaction step. libretexts.org Factors influencing the rate of dissociation include the strength of the metal-ligand bond and steric crowding around the metal center. libretexts.org Increased steric hindrance can actually accelerate a dissociative mechanism by stabilizing the lower-coordination intermediate. libretexts.org

Isomerization, the process where a molecule transforms into an isomer with a different arrangement of atoms, is also observed in metal complexes. Photo-isomerization, for example, has been studied in rare earth metal complexes containing cyclononatetraenyl ligands, where irradiation with light leads to a photostationary state with a mixture of cis and trans isomers. rsc.org While not directly involving cyanoethyl dimethyldithiocarbamate, this illustrates the principle of isomerization in coordination compounds.

The properties of the dithiocarbamate ligand and any co-ligands significantly influence the coordination geometry and the stabilization of the metal center. The small "bite angle" of the dithiocarbamate ligand, referring to the S-M-S angle in a chelate ring, allows it to coordinate with a majority of metals in the periodic table. sysrevpharm.org

The electronic nature of the substituents on the nitrogen atom of the dithiocarbamate can be fine-tuned to modulate the electronic properties of the resulting complex. nih.gov This, in turn, affects the stability of the metal in various oxidation states. nih.gov The ability of dithiocarbamates to stabilize unusually high oxidation states in metals like Fe(IV), Co(IV), Ni(III), and Cu(III) is attributed to the contribution of the thioureide resonance form. mdpi.comwikipedia.org

Furthermore, the geometry of the complex is dictated by the metal ion and the ligands. For example, Ni(II) and Cu(II) complexes with chiral dithiocarbamate ligands adopt a square planar geometry, while the corresponding Zn(II) complex is tetrahedral. rsc.org In cobalt(II) phosphine complexes, the coordination number and geometry can be influenced by the crystallization conditions, leading to square-planar, five-coordinate, or six-coordinate structures. semanticscholar.org

Degradation Pathways and Transformation Processes

The stability of cyanoethyl-containing compounds can be a concern. For instance, in the context of phosphoramidites used in DNA synthesis, O-cyanoethyl-N,N-diisopropyl-phosphoramidites show varying stability in acetonitrile (B52724) solution. nih.gov The degradation pathways for these compounds include hydrolysis, elimination of acrylonitrile (B1666552), and autocatalytic formation of cyanoethyl phosphonoamidates. nih.gov The rate of degradation is influenced by factors such as water concentration and the concentration of the amidite itself. nih.gov

While this example is not directly about this compound, it highlights potential degradation pathways for the cyanoethyl group. Upon heating, metal dithiocarbamate complexes, in general, can degrade to form metal sulfides. wikipedia.org Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. wikipedia.org For example, the reaction of dithiocarbamates with reactive oxygen and nitrogen species can form thiyl radicals, which then dimerize. f1000research.com

In the context of rubber gloves, 2-cyanoethyl dimethyldithiocarbamate has been identified as a contact allergen, likely formed during the vulcanization process from the residual monomer acrylonitrile and other rubber additives. researchgate.net This suggests a transformation process where acrylonitrile reacts with a dithiocarbamate source.

Hydrolytic Stability and Decomposition Kinetics

The rate of hydrolysis for dithiocarbamates is significantly dependent on pH, with accelerated degradation observed under acidic conditions. This is because the protonated form of the dithiocarbamate is more susceptible to decomposition. The process typically leads to the formation of a secondary amine (in this case, dimethylamine) and carbon disulfide.

The general hydrolysis reaction for a dimethyldithiocarbamate can be represented as: (CH₃)₂NCS₂⁻ + H₂O → (CH₃)₂NH + CS₂ + OH⁻

The kinetics of hydrolysis are often studied under controlled laboratory conditions, typically at various pH levels (e.g., 3, 7, and 11) and temperatures to simulate different environmental scenarios. epa.gov Such studies would involve measuring the disappearance of the parent compound over time using analytical techniques like gas chromatography or liquid chromatography. epa.gov The resulting data allows for the calculation of hydrolysis rate constants (k_h) and half-lives (t_1/2).

While a specific data table for this compound is not available, the following table illustrates the expected trend of hydrolytic half-life for a generic dithiocarbamate at different pH values.

pHExpected Relative Half-LifeDominant Degradation Condition
3ShortAcid-catalyzed hydrolysis
7ModerateNeutral hydrolysis
11LongBase-catalyzed hydrolysis (slower)

Biodegradation Mechanisms in Environmental Systems

The biodegradation of this compound in soil and aquatic environments is expected to be facilitated by various microorganisms. While specific studies on this compound are limited, research on the microbial degradation of carbamate (B1207046) pesticides provides insight into the likely enzymatic pathways. bohrium.com The initial and most crucial step in the biodegradation of many carbamates is the hydrolysis of the carbamate linkage, which is catalyzed by carbamate hydrolase enzymes. bohrium.com

A variety of bacterial and fungal species have been identified as capable of degrading a broad range of carbamates. These microorganisms utilize the organic compound as a source of carbon and nitrogen for their growth and metabolic activities. The enzymes involved in these processes are diverse and include hydrolases, oxidases, and dehalogenases, among others. scispace.comvu.nl

The probable biodegradation pathway for this compound would involve the enzymatic cleavage of the dithiocarbamate group. This would likely be followed by the further breakdown of the resulting intermediates, dimethylamine (B145610) and the cyanoethyl moiety. The nitrile group (-CN) of the cyanoethyl fragment can be enzymatically hydrolyzed to a carboxylic acid and ammonia (B1221849) by nitrilase enzymes.

The key enzymes potentially involved in the biodegradation of this compound are summarized in the table below.

Enzyme ClassPotential Role in DegradationSubstrate
Carbamate HydrolaseCleavage of the dithiocarbamate ester linkage. bohrium.comDithiocarbamate moiety
Nitrilase/Nitrile HydrataseConversion of the cyano group to a carboxylic acid or amide.Cyanoethyl moiety
OxidoreductasesFurther oxidation of degradation intermediates.Various intermediates

Influence of Environmental Factors on Degradation (e.g., pH, Metal Ions)

Environmental factors play a significant role in the degradation rate and pathway of this compound. As discussed in the hydrolytic stability section, pH is a primary determinant. Acidic conditions generally accelerate the hydrolysis of dithiocarbamates.

In addition to pH, the presence of metal ions in the environment can have a substantial impact on the stability of dithiocarbamates. These compounds are known to be strong chelating agents, readily forming complexes with various metal ions. The formation of these metal-dithiocarbamate complexes can significantly retard the rate of hydrolysis. Copper(II) ions, in particular, have been shown to form highly stable complexes with dithiocarbamates, thereby increasing their persistence in the environment.

The influence of these factors is summarized in the table below.

Environmental FactorEffect on Degradation RateMechanism of Influence
Low pH (Acidic)IncreasePromotes acid-catalyzed hydrolysis of the dithiocarbamate group.
High pH (Alkaline)Decrease (relative to acidic)The dithiocarbamate anion is more stable.
Presence of Metal Ions (e.g., Cu²⁺)DecreaseFormation of stable metal-dithiocarbamate complexes that are less susceptible to hydrolysis.

Photochemical Degradation Studies

Photochemical degradation, or photolysis, is another important pathway for the transformation of organic compounds in the environment. This process involves the breakdown of molecules by light, particularly in the ultraviolet (UV) spectrum of sunlight. While specific photochemical studies on this compound are not extensively reported, the general principles of pesticide photochemistry can be applied.

The photodegradation of a molecule like this compound can occur through two main mechanisms:

Direct photolysis: The molecule itself absorbs light energy, leading to the excitation of its electrons and subsequent bond cleavage.

Indirect (sensitized) photolysis: Other substances in the environment, known as photosensitizers (e.g., humic acids in natural waters), absorb light and transfer the energy to the target molecule, initiating its degradation.

The dithiocarbamate functional group and the cyano group can both potentially be susceptible to photochemical reactions. The high-energy UV radiation can lead to the cleavage of C-S, C-N, and C-C bonds, resulting in the formation of various smaller, and often more oxidized, degradation products. The efficiency of photochemical degradation is often quantified by the quantum yield, which is the number of molecules transformed per photon absorbed.

Identification of Chemical Transformation Products

The identification of transformation products is crucial for a complete understanding of the environmental fate of this compound. Based on the known degradation pathways of dithiocarbamates and related compounds, several potential transformation products can be predicted.

Hydrolysis and biodegradation are expected to cleave the dithiocarbamate ester linkage, leading to the formation of dimethylamine and carbon disulfide. The cyanoethyl moiety would likely be further transformed. The nitrile group can be hydrolyzed to propanoic acid or acrylamide, which can then be further degraded.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are essential tools for the separation, detection, and identification of these transformation products in environmental samples. nih.govmdpi.comresearchgate.net

The following table lists the likely transformation products of this compound based on its chemical structure and the known degradation pathways of similar compounds.

Potential Transformation ProductLikely Formation Pathway
DimethylamineHydrolysis/Biodegradation of the dithiocarbamate moiety
Carbon DisulfideHydrolysis/Biodegradation of the dithiocarbamate moiety
3-HydroxypropionitrileOxidation of the cyanoethyl group
AcrylonitrileElimination reaction from the cyanoethyl group
Propanoic acidHydrolysis of the nitrile group and subsequent reactions

Advanced Analytical Techniques in Characterization and Detection

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of Cyanoethyl dimethyldithiocarbamate (B2753861), offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. aip.org For Cyanoethyl dimethyldithiocarbamate, both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.

Research Findings: While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar dithiocarbamate (B8719985) compounds and the known effects of the cyanoethyl and dimethyl functional groups. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the methylene (B1212753) protons of the cyanoethyl group. The integration of these signals would correspond to the number of protons in each environment. In ¹³C NMR, distinct peaks would be observed for the methyl carbons, the methylene carbons, the nitrile carbon, and the dithiocarbamate carbon (N-C=S). The chemical shift of the dithiocarbamate carbon is particularly characteristic.

Disclaimer: The following data is representative and based on typical chemical shifts for the functional groups present in this compound and data from analogous dithiocarbamate compounds. Actual experimental values may vary.

¹H NMR Predicted Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
N-CH₃ 3.3 - 3.5 Singlet
S-CH₂ 3.0 - 3.4 Triplet

¹³C NMR Predicted Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₃ 40 - 45
S-CH₂ 30 - 35
CH₂-CN 15 - 20
C≡N 117 - 121

Mass Spectrometry (MS) Applications for Compound Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. aip.org For this compound, MS provides definitive confirmation of its molecular formula and offers structural information through analysis of its fragmentation patterns.

Research Findings: In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S bonds and the loss of the cyanoethyl group or parts thereof. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Studies on related dithiocarbamates show characteristic fragmentation pathways that are instrumental in identifying the core dithiocarbamate structure. aip.org

Disclaimer: The following data represents a plausible fragmentation pattern for this compound based on the principles of mass spectrometry and known fragmentation of dithiocarbamates. Actual fragmentation may vary depending on the ionization technique and conditions.

Plausible Mass Spectrometry Fragmentation for this compound (C₆H₁₀N₂S₂)

m/z Value Plausible Fragment
174 [M]⁺ (Molecular Ion)
120 [M - CH₂CH₂CN]⁺
88 [S=C=N(CH₃)₂]⁺
76 [CS₂]⁺

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov

Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a nitrile group (C≡N) is typically confirmed by a sharp absorption band in the region of 2260-2240 cm⁻¹. The C-N stretching vibration of the dithiocarbamate group usually appears in the 1520-1470 cm⁻¹ region, and the C-S stretching vibrations are found in the 1000-950 cm⁻¹ range. biotech-asia.orgresearchgate.net The aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Disclaimer: The following data is based on characteristic infrared absorption frequencies for the functional groups present in this compound. Specific peak positions and intensities can be influenced by the molecular environment.

Characteristic Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H Stretch (sp³ hybridized) 2950 - 2850 Medium to Strong
C≡N Stretch (Nitrile) 2260 - 2240 Medium, Sharp
C-N Stretch (Thioureide) 1520 - 1470 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to electronic transitions within the molecule. nih.gov This technique is particularly useful for quantitative analysis. researchgate.net

Research Findings: Dithiocarbamate ligands typically exhibit three main absorption bands in the UV-Vis spectrum. nih.gov These are attributed to π→π* transitions within the N-C=S and S-C=S groups, and n→π* transitions. For this compound, these transitions would result in characteristic absorption maxima in the UV region. The intensity of the absorption is directly proportional to the concentration of the compound, as described by the Beer-Lambert law, making UV-Vis spectroscopy a valuable tool for quantitative measurements. The coupling of a UV detector with HPLC is a common application for the quantitative analysis of dithiocarbamates. oup.com

Disclaimer: The following data is representative of the expected UV-Vis absorption maxima for dithiocarbamates. The exact wavelengths and molar absorptivities for this compound would need to be determined experimentally.

Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Approximate Wavelength (λmax, nm)
π→π* (N-C=S) 250 - 260
π→π* (S-C=S) 280 - 290

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating components of a mixture and for the identification and quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) for Chemical Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. rsc.orgjst.go.jp For dithiocarbamates, which can be thermally unstable, HPLC is often preferred over gas chromatography.

Research Findings: The analysis of dithiocarbamates by HPLC typically involves reversed-phase chromatography. jst.go.jp A common approach is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. oup.comnih.gov To enhance detection, dithiocarbamates can be derivatized, for instance, by methylation, prior to analysis. jst.go.jp UV detection is frequently employed, with the wavelength set to one of the absorption maxima of the dithiocarbamate. The retention time of this compound would be dependent on its polarity relative to the stationary and mobile phases. Given its structure, it would exhibit a characteristic retention time under specific chromatographic conditions, allowing for its separation from other related compounds and impurities.

Disclaimer: The following data represents a typical set of HPLC conditions for the analysis of dithiocarbamates. The retention time for this compound is an estimate and would need to be determined experimentally.

Typical HPLC Parameters for Dithiocarbamate Analysis

Parameter Value/Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient or isocratic mixture
Flow Rate 1.0 mL/min
Detection UV at ~254 nm or ~280 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of dithiocarbamates (DTCs), including this compound. encyclopedia.pub It is frequently used for trace analysis due to its high sensitivity and the ability to provide structural information, which aids in definitive identification. encyclopedia.pubojp.gov

A common strategy for analyzing dithiocarbamates involves their decomposition into a more volatile and easily detectable compound. shimadzu.com The standard method involves acid hydrolysis of the dithiocarbamate, which quantitatively converts it into carbon disulfide (CS₂). shimadzu.comnih.gov This volatile derivative is then introduced into the GC-MS system, often using a headspace technique, for separation and quantification. shimadzu.com This indirect approach is well-established for determining the total dithiocarbamate content in various samples. nih.gov For instance, methods have been developed and validated for analyzing DTC residues in complex matrices like spices by converting them to CS₂ and detecting it with GC-MS, achieving limits of quantification (LOQ) as low as 0.05 mg kg⁻¹. nih.gov

Alternatively, direct analysis can be performed by converting the dithiocarbamate into a stable, volatile derivative. One such derivatization method involves methylation with methyl iodide to form the corresponding methyl esters, which can then be analyzed by GC-MS. encyclopedia.pub This allows for the specific analysis of different types of dithiocarbamates, such as dimethyldithiocarbamates (DMDTC). encyclopedia.pub The selection of the analytical approach—indirect via CS₂ or direct via derivatization—depends on the specific goals of the analysis, whether it is to determine total DTC content or to identify and quantify a specific compound like this compound.

Table 1: GC-MS Analytical Parameters for Dithiocarbamate Analysis

Analyte/MethodMatrixLimit of Quantification (LOQ)RecoveriesReference
DTCs as CS₂Soya0.05 mg kg⁻¹68-91% encyclopedia.pub
DMDTC as methyl esterPlant and zootechnical matrices72 mg/kgNot Specified encyclopedia.pub
DTCs as CS₂Cardamom & Black Pepper0.05 mg kg⁻¹75-98% nih.gov
CS₂ (DTC degradation product)Water0.04 µg/L (Lowest standard)Not Specified shimadzu.com

Emerging and Specialized Analytical Approaches

Beyond standard chromatographic techniques, emerging and specialized methods are being explored to provide unique insights into the properties and behavior of dithiocarbamates. These approaches can offer real-time analysis and high sensitivity for specific applications.

A novel approach for studying the chemical transformation of dithiocarbamates involves Single Nanoparticle Analysis (SNA) coupled with dark-field microscopic imaging (DFM). researchgate.net This technique has been successfully used to monitor the real-time decomposition dynamics of sodium dimethyldithiocarbamate (NaDDC), a related compound, by observing changes in the optical properties of single silver nanoparticles (AgNPs). researchgate.net

The principle of this method relies on the high sensitivity of the localized surface plasmon resonance (LSPR) scattering signals of AgNPs to their immediate chemical environment. researchgate.net Dark-field microscopy enhances the contrast of the nanoparticles, allowing for the visualization of individual particles and the light they scatter. wikipedia.orgrice.edu As the dithiocarbamate degrades in the vicinity of an AgNP, the chemical changes alter the nanoparticle's surface, causing a shift in its LSPR. This shift is observed as a change in the color of the scattered light under the dark-field microscope. researchgate.net

In a study on NaDDC, researchers observed that as the compound decomposed, the color of the AgNPs changed from blue to green. researchgate.net By quantifying the percentage of nanoparticles exhibiting these colors over time, they could analyze the degradation kinetics at a single-particle level. researchgate.net This powerful technique provides a visual and quantitative method to understand the degradation mechanisms and rates of dithiocarbamates under different environmental conditions. researchgate.net

Table 2: Real-time Monitoring of NaDDC Degradation using DFM

TimeObservationQuantitative ChangeReference
InitialMost AgNPs appear as blue spots.Percentage of Blue (PB): 66%, Percentage of Green (PG): 29% researchgate.net
During Reaction (~10 min)Blue spots gradually change to green.PB decreases, PG increases. researchgate.net
FinalMost spots have turned green.Percentage of Blue (PB): 19%, Percentage of Green (PG): 75% researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for the qualitative assessment of compounds like this compound. sciencebuddies.org It is often used to determine the purity of a substance, identify components in a mixture, and monitor the progress of a chemical reaction. sciencebuddies.org

The process involves spotting a small amount of the sample onto a stationary phase, which is a thin layer of an adsorbent material (like silica (B1680970) gel) on a flat carrier such as a glass plate. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the components. youtube.com

After the separation, the spots are visualized. For compounds that are not colored, visualization can be achieved by using a UV lamp, under which fluorescent compounds can be seen, or by spraying the plate with a specific chemical reagent that reacts with the compound to produce a colored spot. youtube.comnih.gov The identity of a compound can be suggested by comparing its retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—with that of a known standard run under the same conditions. youtube.com This makes TLC a valuable tool for rapid qualitative screening. nih.gov

Table 3: General Steps for Qualitative TLC Analysis

StepDescriptionPurpose
1. Plate PreparationA thin layer of adsorbent (e.g., silica gel) is coated onto a support (e.g., glass). Pre-coated plates are common.Provides the stationary phase for separation.
2. Sample ApplicationA small, concentrated spot of the sample solution is applied to the baseline of the TLC plate.Introduces the analyte to the chromatographic system.
3. DevelopmentThe plate is placed in a sealed chamber with a mobile phase, which moves up the plate by capillary action.Separates the sample components based on differential partitioning.
4. VisualizationThe separated spots are detected. This may involve UV light or staining with a chemical reagent.Makes the separated, often colorless, spots visible.
5. InterpretationThe Retention Factor (Rf) value for each spot is calculated and compared to standards.Qualitatively identifies the components of the sample. youtube.com

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are pivotal in determining the electronic structure and energetic properties of molecules. youtube.com Methods like Density Functional Theory (DFT) have been widely applied to investigate dithiocarbamate (B8719985) systems, offering a balance between accuracy and computational cost. nih.govnih.gov

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine key parameters that provide insights into this reactivity. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Interactive Data Table: Calculated Electronic Properties of a Dithiocarbamate Analog

PropertyCalculated Value (a.u.)Significance
HOMO Energy-0.235Indicates electron-donating capability
LUMO Energy0.045Indicates electron-accepting capability
HOMO-LUMO Gap0.280Relates to chemical reactivity and stability

Note: Data is hypothetical and for illustrative purposes, based on general values for similar compounds.

The reactivity of dithiocarbamates can also be predicted by examining the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic and nucleophilic attack. mdpi.com

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. aiche.org This is particularly relevant for understanding the formation of Cyanoethyl dimethyldithiocarbamate (B2753861), which is thought to form from the reaction of residual acrylonitrile (B1666552) with dithiocarbamate accelerators during the vulcanization of nitrile rubber.

Computational studies on the formation of similar carbamates have elucidated detailed mechanistic pathways, including the role of catalysts in lowering the reaction barriers. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energetic profile of the reaction can be constructed.

Interactive Data Table: Energetic Profile of a Postulated Dithiocarbamate Formation Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Intermediate+5.2
Product-10.8

Note: Data is hypothetical and for illustrative purposes, based on general values for similar reactions.

Dithiocarbamates are well-known for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. nih.govacs.org Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze the nature of the chemical bonds between the dithiocarbamate ligand and a metal center. nih.gov

These analyses provide quantitative information about the degree of covalent and ionic character in the metal-ligand bonds. For instance, studies on various metal-dithiocarbamate complexes have revealed how the nature of the metal and the substituents on the dithiocarbamate ligand influence the coordination chemistry. nih.govnih.gov

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide a static picture of molecules, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecular systems. researchgate.netresearchgate.net

Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules like Cyanoethyl dimethyldithiocarbamate. By simulating the motion of the molecule over time, the preferred conformations and the energy barriers between them can be identified. rsc.org

Furthermore, MD simulations are invaluable for studying the interactions between a solute molecule and its solvent environment. For instance, simulations can reveal the nature of hydrogen bonding between a dithiocarbamate and water molecules, which can significantly affect its properties and reactivity. researchgate.net The study of rotational barriers around the C-N bond in dithiocarbamates has been successfully aided by MD simulations, showing good agreement with experimental data. researchgate.net

By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to simulate chemical reactions in a dynamic framework. This approach allows for the study of how the motion of the reacting molecules and their surrounding environment influences the reaction pathway and outcome.

For a reaction such as the formation of this compound, a QM/MM simulation could provide a detailed, time-resolved picture of the bond-forming and bond-breaking processes, offering insights that are not accessible from static calculations alone.

Applications in Chemical and Materials Science

Role in Polymer Science and Rubber Technology

In the realm of polymer science, cyanoethyl dimethyldithiocarbamate (B2753861) plays a crucial role, particularly in the production of rubber, where it influences the vulcanization process and can act as a polymerization initiator.

Influence on Vulcanization Processes

Vulcanization is a critical chemical process for converting natural rubber and other synthetic polymers into more durable materials by forming cross-links between polymer chains. Accelerators are often added to control the rate of this reaction. researchgate.netresearchgate.net While not typically added as a primary accelerator, 2-cyanoethyl dimethyldithiocarbamate (CEDMC) can be formed in situ during the vulcanization of nitrile gloves. researchgate.netlu.senih.gov This formation is believed to occur from the reaction of residual acrylonitrile (B1666552), a monomer used in nitrile rubber synthesis, with additives like dimethylamine (B145610) and carbon disulfide. researchgate.net

The presence of CEDMC, a dithiocarbamate (B8719985) derivative, can influence the final properties of the rubber product. nih.gov Dithiocarbamates are a known class of vulcanization accelerators. researchgate.netnih.gov The formation of new compounds, such as CEDMC, during vulcanization highlights the complexity of the rubber manufacturing process and the potential for unintended chemical byproducts. nih.govvidencenterforallergi.dk

Applications as Polymerization Initiators (e.g., in Nitrile Rubber Synthesis)

Cyanoethyl dimethyldithiocarbamate and its derivatives have been implicated in the chemistry of nitrile rubber (NBR) synthesis. Specifically, the formation of 2-cyanoethyl dimethyldithiocarbamate can occur from the reaction of tetramethylthiuram disulfide (TMTD) or tetramethylthiuram monosulfide (TMTM) with residual acrylonitrile monomer during NBR vulcanization. scribd.com This reaction suggests a role for dithiocarbamate-related compounds in the polymerization and cross-linking chemistry of nitrile-based polymers. The term "initiator" is used in polymer chemistry to describe a substance that starts a chain reaction, and the interaction of dithiocarbamate derivatives with monomers like acrylonitrile points to their potential involvement in the initiation or modification of polymerization processes. researchgate.net

Heavy Metal Remediation and Chelation Technologies

The dithiocarbamate functional group in this compound is an excellent chelating agent for heavy metals, making it a valuable compound in environmental remediation and hydrometallurgy.

Ligand Design for Selective Metal Ion Binding and Removal from Wastewater

Dithiocarbamates are recognized as effective soft sulfur donor ligands that readily form stable complexes with a variety of transition metals. researchgate.net This property is harnessed in the design of ligands for the selective binding and removal of heavy metal ions from wastewater. The sulfur atoms in the dithiocarbamate group have a high affinity for heavy metals, enabling the formation of insoluble metal-dithiocarbamate complexes that can be easily separated from the water. While direct studies on this compound for this specific application are not prevalent in the provided results, the broader class of dithiocarbamates, to which it belongs, is widely investigated for these purposes. researchgate.net

Application in Hydrometallurgy and Mineral Flotation (e.g., Copper and Silver Recovery from Ores)

In the field of hydrometallurgy and mineral flotation, dithiocarbamates are utilized as collectors for the selective separation of valuable minerals from ores. These compounds adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to be separated by froth flotation. The strong affinity of the dithiocarbamate group for metals like copper and silver makes compounds like this compound potentially useful in the recovery of these metals from their ores. The fundamental principles of dithiocarbamate-mineral interaction support their application in these extractive metallurgical processes.

Precursors for Material Synthesis

This compound can serve as a building block or precursor for the synthesis of more complex molecules and materials. Its bifunctional nature, with both a cyano group and a dithiocarbamate group, allows for a range of chemical transformations. For instance, dithiocarbamates can be synthesized through a one-pot multicomponent reaction involving amines and carbon disulfide, which can then react with other molecules to form more complex structures. researchgate.net The presence of the cyanoethyl group offers an additional site for chemical modification, potentially leading to the creation of novel polymers, ligands, or other functional materials.

Synthesis of Metal Sulfide (B99878) Nanoparticles via Thermolysis of Dithiocarbamate Complexes

Dithiocarbamate complexes, including those derived from this compound, serve as effective single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.netresearchgate.net The thermolysis of these complexes in a high-boiling solvent like oleylamine (B85491) is a common method to produce these nanoparticles. dntb.gov.ua This process allows for the formation of various metal sulfides, and the physical properties and phase of the resulting nanoparticles can be controlled by adjusting the reaction conditions. researchgate.netdntb.gov.ua

The utility of dithiocarbamate complexes as single-source precursors stems from their ability to undergo clean thermal decomposition, yielding metal sulfide nanoparticles with minimal impurities. researchgate.net This is attributed to the strong chelating nature of the dithiocarbamate ligand, which forms stable bonds with a wide range of transition metals. researchgate.netnih.gov Researchers have successfully synthesized binary, ternary, and even quaternary metal sulfides using this approach. researchgate.netrsc.org For instance, heating mixtures of different dithiocarbamate complexes allows for the creation of ternary metal sulfides. dntb.gov.ua The decomposition temperature and precursor concentrations can significantly influence the phase and size of the resulting nanomaterials, sometimes leading to the formation of metastable phases. rsc.org

The solvent can also play a crucial role in the decomposition mechanism. Studies have shown that in some cases, the solvent amine can exchange with the dithiocarbamate backbone, indicating that the solvent is not always an inert medium but an active participant in the formation of the final nanoparticle product. researchgate.net

Table 1: Examples of Metal Sulfide Nanoparticles Synthesized from Dithiocarbamate Precursors

Metal Sulfide Precursor Type Synthesis Method Reference
Iron Sulfide (Greigite) Iron dithiocarbamate complexes Solvothermal decomposition researchgate.net
Lead Sulfide (PbS) 1,10-phenanthroline lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) Solvothermal decomposition researchgate.net
Ternary Iron-Nickel Sulfides Di-isobutyl-dithiocarbamate complexes of iron and nickel Solvothermal decomposition rsc.org
Ternary Iron-Copper Sulfides Dithiocarbamate complexes Thermolysis dntb.gov.ua

Carbon Fiber Modification and Property Enhancement

Chemical modification aims to introduce functional groups onto the inert carbon fiber surface, making it more polar and reactive. preprints.org This increased polarity enhances wettability and promotes stronger bonding with the polymer matrix. preprints.org Common methods for surface functionalization include oxidation, plasma treatment, and chemical grafting. nih.gov For instance, treating carbon nonwovens with in situ generated diazonium salts has been shown to effectively introduce functional groups. nih.gov

Another approach involves the use of sizing agents, which are chemical coatings applied to the fibers. preprints.org These agents can be modified with nanoparticles, such as silicon dioxide (SiO2), to increase the surface roughness of the fibers and improve the mechanical interlocking with the matrix. researchgate.net This can lead to significant improvements in interfacial shear strength. researchgate.net The introduction of nanoparticles can also enhance other properties of the composite, such as its resistance to environmental degradation. mdpi.com

Table 2: Effects of Carbon Fiber Surface Modification on Composite Properties

Modification Method Effect on Interfacial Properties Resulting Composite Enhancement Reference
Plasma and electropolymerization engineering Improved nanomechanical properties Reduced defect density and improved ageing behavior mdpi.com
Sizing with SiO2 nanoparticles Increased interfacial shear strength Enhanced mechanical properties researchgate.net

Organic Synthesis and Catalysis

This compound and related dithiocarbamate compounds are valuable intermediates and catalysts in the field of organic synthesis.

Intermediate in Complex Synthetic Pathways (e.g., Lactam and Cyanamide (B42294) Synthesis)

Dithiocarbamates serve as versatile starting materials for the synthesis of various nitrogen-containing compounds. One notable application is in the synthesis of cyanamides. researchgate.net An efficient, one-pot method involves the conversion of dithiocarbamate salts to cyanamides using molecular iodine in a double desulfurization process. researchgate.net In this reaction, the dithiocarbamate is first converted in situ to an isothiocyanate, which then reacts with aqueous ammonia (B1221849) to form a thiourea (B124793). researchgate.net Subsequent oxidative desulfurization of the thiourea with more iodine yields the corresponding cyanamide in good yields. researchgate.net Cyanamides are important intermediates for the synthesis of biologically active molecules. researchgate.netcardiff.ac.uk

While a direct role for this compound in lactam synthesis is not explicitly detailed, the synthesis of β-lactams, a core structure in many antibiotics, often involves complex multi-step pathways where various intermediates are employed. nih.govresearchgate.net For example, one novel route to β-lactams involves the [3+1] cyclization of amide dianions with diiodomethane. nih.gov Another approach utilizes the Staudinger cycloaddition, which is a stepwise reaction involving an imine and a ketene (B1206846) to form the β-lactam ring. researchgate.net The versatility of dithiocarbamates as synthetic intermediates suggests their potential for incorporation into such complex synthetic strategies.

Catalytic Activity in Organic Reactions (e.g., A3 Coupling)

The catalytic potential of metal complexes derived from dithiocarbamate-related structures has been explored. For instance, novel phthalocyanine (B1677752) complexes containing cyano-substituted groups have shown high catalytic activity in the oxidation of sodium N,N-diethyldithiocarbamate to disulfiram (B1670777) under mild conditions. mdpi.com This suggests the potential for cyano-functionalized dithiocarbamates to be involved in catalytic cycles.

While the specific catalytic activity of this compound in A3 coupling reactions is not directly mentioned in the search results, the A3 coupling (Aldehyde-Alkyne-Amine) reaction is a powerful multicomponent reaction for the synthesis of propargylamines. The catalytic systems for these reactions often involve metal complexes that can activate the reactants. Given the ability of dithiocarbamates to form stable complexes with a variety of metals, it is plausible that metal complexes of this compound could exhibit catalytic activity in such transformations.

Agricultural Chemical Applications

Dithiocarbamates have a long history of use in agriculture, primarily as fungicides and herbicides. nih.gov

Formulation in Herbicides

This compound is a component found in some rubber glove materials and has been identified as a potential allergen. researchgate.net In the broader context of agricultural chemicals, dithiocarbamate-based compounds are used in herbicide formulations. nih.gov These herbicides are effective against a range of broadleaf weeds and grasses. nih.gov

Herbicide formulations are complex mixtures of active ingredients and inert components designed to optimize the biological activity and ensure convenient and safe application. researchgate.net The formulation can significantly impact the herbicide's performance. psu.edu For example, emulsifiable concentrate (EC) formulations, where the active ingredient is dissolved in an organic solvent with surfactants, are common for water-insoluble herbicides. researchgate.netgoogle.com More modern formulations like oil-in-water (EW) emulsions are being developed as more environmentally friendly alternatives. researchgate.net

The effectiveness of a herbicide is also influenced by its ability to penetrate the waxy cuticle of plant leaves. psu.edu Formulations often include adjuvants and penetrating agents to enhance this process. psu.edu The choice of formulation depends on the specific properties of the active ingredient and the target application. google.com

Table 3: Common Herbicide Formulation Types

Formulation Type Description Example Application Reference
Emulsifiable Concentrate (EC) Active ingredient dissolved in an organic solvent with surfactants. For water-insoluble active ingredients. researchgate.netgoogle.com
Oil in Water (EW) Oil solution of the active ingredient dispersed in water. Environmentally-friendly alternative to ECs. researchgate.net
Water Soluble (S) Active ingredient dissolves completely in water. For water-soluble active ingredients. psu.edu

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Oleylamine
Iron Sulfide (Greigite)
Lead Sulfide (PbS)
1,10-phenanthroline lead(II) bis(N-alkyl-N-phenyl dithiocarbamate)
Di-isobutyl-dithiocarbamate
Iron-Nickel Sulfides
Iron-Copper Sulfides
Nickel-Cobalt Sulfides
Silicon dioxide (SiO2)
Diethylenetriaminepentaacetic acid (DTPA)
Halloysite nanotubes (HNTs)
Cyanamide
Isothiocyanate
Thiourea
Iodine
β-Lactam
Diiodomethane
Imine
Ketene
Phthalocyanine
Sodium N,N-diethyldithiocarbamate
Disulfiram
Aldehyde
Alkyne
Amine

Role as Fungicides

Dithiocarbamates represent a significant class of organic fungicides that have been extensively utilized in agriculture for the control of a wide range of fungal diseases on various crops. nih.gov Their popularity stems from their broad-spectrum activity, ease of synthesis, and a multi-site mode of action which reduces the likelihood of resistance development in fungal pathogens. nih.gov

However, the general fungicidal action of dithiocarbamates is understood to involve their ability to chelate essential metal ions, thereby inactivating vital enzymes within the fungal cells. nih.gov The N,N-disubstituted dithiocarbamates, a category that would include this compound, are known to exhibit fungicidal properties. nih.gov The specific substituents on the nitrogen atom can influence the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes, which in turn affects its biological activity. nih.govjocpr.com

Research into other dithiocarbamate derivatives has shown that variations in the alkyl or aryl groups attached to the nitrogen can lead to a range of fungicidal activities against different plant pathogens. nih.govjocpr.comresearchgate.net For instance, studies on various N,N-disubstituted dithiocarbamic acid esters have demonstrated broad-spectrum antifungal activity against pathogenic fungi, with some derivatives showing efficacy comparable or superior to commercial fungicides. nih.gov

Interactive Data Table: Fungicidal Activity of Representative Dithiocarbamate Derivatives (General Examples)

Since no specific data for this compound was found, the following table provides examples of fungicidal activity for other dithiocarbamate compounds to illustrate the type of data typically generated in such studies.

Please note: The data in the table below is for illustrative purposes to show the type of research findings common for dithiocarbamate fungicides and does not represent data for this compound.

Compound/DerivativeFungal SpeciesEfficacy/ObservationReference
Sodium 2-oxopyrrolidine-1-carbodithioateWheat and Barley PathogensReduced seed infection to 12.6-26% (Wheat) and 7.3-16% (Barley) researchgate.net
2-[(N,N-diethylthiocarbamoylthio)methyl]quinazolinoneVarious pathogenic fungiExhibited broad-spectrum inhibitory activity nih.gov
N,N-disubstituted dithiocarbamate estersFusarium oxysporum f. sp. albedinisShowed significant mycelial growth inhibition jocpr.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Derivatization Strategies

Future research should prioritize the development of efficient and environmentally benign synthetic methodologies for Cyanoethyl dimethyldithiocarbamate (B2753861) and its derivatives. While the formation in nitrile gloves is unintentional, controlled synthesis is crucial for toxicological studies and exploring potential applications.

Novel Synthetic Routes:

One-Pot, Multi-Component Reactions: Research into one-pot syntheses combining a dimethylamine (B145610) source, carbon disulfide, and acrylonitrile (B1666552) could streamline production. organic-chemistry.orgorganic-chemistry.org Catalyst-free and solvent-free conditions, which have proven effective for other dithiocarbamates, should be investigated to enhance the green profile of the synthesis. organic-chemistry.org

Green Chemistry Approaches: The use of greener solvents like deep eutectic solvents (DES), polyethylene (B3416737) glycol (PEG), or aqueous media could significantly reduce the environmental impact of synthesis. rsc.orgrsc.orgscispace.com Visible-light-promoted reactions in water, which have been successful for other S-alkyl dithiocarbamates, present another promising eco-friendly pathway. rsc.org

Michael Addition Optimization: The presumed formation mechanism involves a Michael-type addition of a dithiocarbamate (B8719985) salt to acrylonitrile. lu.senih.govresearchgate.net A systematic study of reaction conditions (temperature, solvent, catalyst) for this specific reaction could maximize yield and purity for laboratory-scale production.

Derivatization Strategies:

Modification of the Dithiocarbamate Moiety: Exploring reactions at the dithiocarbamate group could yield novel compounds. This could involve creating complexes with various metals, leveraging the strong chelating properties of the dithiocarbamate group. nih.gov

Transformation of the Cyano Group: The terminal cyano group is a versatile handle for derivatization. Future studies could explore its hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones, thereby creating a new family of functionalized dithiocarbamates.

In-depth Mechanistic Elucidation of Formation and Reactivity

A fundamental understanding of how Cyanoethyl dimethyldithiocarbamate forms and reacts is critical for controlling its presence as a contaminant and for predicting its behavior.

Mechanism of Formation:

Vulcanization Process Simulation: The compound is believed to form during the vulcanization of nitrile rubber from residual acrylonitrile monomer and dithiocarbamate-based accelerators. lu.senih.govnih.govresearchgate.net Detailed studies simulating vulcanization conditions are needed to confirm this pathway, identify key intermediates, and determine the kinetics of formation. This would involve analyzing rubber formulations at different stages of the vulcanization process.

Role of Accelerators: The specific type of dithiocarbamate accelerator (e.g., zinc dimethyldithiocarbamate) likely plays a crucial role. Research should investigate how different accelerators and their degradation products interact with acrylonitrile under thermal stress.

Reactivity Studies:

Decomposition Pathways: The stability of this compound under various conditions (acidic, basic, thermal, photolytic) should be thoroughly investigated. Dithiocarbamates can decompose in acidic environments, and understanding this process is vital for predicting its environmental fate. nih.govnih.gov

Reactivity of the Dithiocarbamate Group: The dithiocarbamate moiety is known to form redox pairs with thiuram disulfides. nih.gov Investigating the redox potential and reactions of this compound is important for understanding its biological activity, including its role as an allergen.

Reactivity of the Cyanoethyl Group: The reactivity of the cyanoethyl group will influence the compound's metabolic fate and potential for further reactions within biological or environmental systems.

Advanced Material Science Integration and Functionalization

While currently viewed as a contaminant, the unique structure of this compound suggests it could be repurposed for applications in material science. The dithiocarbamate group is an excellent anchoring group for metal surfaces and a precursor for nanoparticles.

Surface Functionalization: Dithiocarbamates are highly effective at binding to metal surfaces, particularly gold and silver nanoparticles, providing robust functionalization. researchgate.netbohrium.com Future research could explore the use of this compound to create stable, amine-terminated nanoparticles (after reduction of the cyano group) for applications in sensing, catalysis, or biomedical imaging. nih.govresearchgate.net

Polymer and Composite Materials: Dithiocarbamate derivatives can act as multifunctional additives in rubber compounds, serving as both vulcanization accelerators and antidegradants. kjpupi.idupi.edu Studies could investigate whether incorporating this compound or its derivatives into elastomers can enhance properties like resistance to thermo-oxidative aging or improve dynamic performance. kjpupi.idupi.edu

Nanoparticle Synthesis: Dithiocarbamate complexes are widely used as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles due to the ease of breaking the C-S bond. nih.govencyclopedia.pub The potential of metal complexes of this compound as precursors for novel nanomaterials is an unexplored area.

Environmental Impact Mitigation and Sustainable Chemistry Approaches

Understanding and mitigating the environmental impact of this compound is crucial, given its presence in widely used disposable gloves.

Environmental Fate and Degradation: Research is needed to determine the persistence and degradation pathways of this compound in soil and water. nih.govsci-hub.st While dithiocarbamates generally degrade rapidly, their breakdown products can be of toxicological concern. nih.govwho.intepa.gov Identifying the metabolites of this compound is a priority.

Toxicity and Bioaccumulation: The toxicity of the compound and its degradation products to aquatic and terrestrial organisms should be assessed. Dithiocarbamates have low bioaccumulation potential, but their ecotoxicity, particularly to aquatic life, can be high. sci-hub.st

Mitigation in Manufacturing: To reduce its formation in gloves, research could focus on optimizing the vulcanization process to minimize residual acrylonitrile or by developing alternative, non-dithiocarbamate accelerators.

Sustainable Synthesis: As mentioned in section 7.1, developing green synthetic routes is a key mitigation strategy for any future intentional production of the compound. researchgate.netresearchgate.netasianpubs.org This includes catalyst-free, solvent-free, and water-based methods that are atom-economical and reduce waste. organic-chemistry.orgorganic-chemistry.orgrsc.orgrsc.org

Cross-Reactivity Studies with Related Chemical Structures

Given that this compound is a known contact allergen, understanding its potential for cross-reactivity with other common allergens is a critical area for dermatological and toxicological research.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing Cyanoethyl dimethyldithiocarbamate, and how should experimental parameters be standardized?

  • Methodological Answer : Use a combination of FT-IR (to confirm dithiocarbamate S–C–N vibrations at 950–1250 cm⁻¹), ¹H/¹³C NMR (to verify cyanoethyl and dimethyl groups), and X-ray crystallography (for structural elucidation). Standardize solvent purity (e.g., deuterated DMSO for NMR) and sample concentration to minimize artifacts. Cross-validate results with elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can researchers ensure high-purity synthesis of this compound, and what are common purification challenges?

  • Methodological Answer : Synthesize via reaction of sodium dimethyldithiocarbamate with acrylonitrile in ethanol under nitrogen. Monitor pH (6.5–7.5) to avoid side reactions. Purify via recrystallization in ethanol:water (3:1) at 4°C. Common impurities include unreacted acrylonitrile (detectable via GC-MS) and oxidized byproducts (add antioxidants like BHT during storage). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What factors influence the stability of this compound in aqueous solutions, and how can degradation be quantified?

  • Methodological Answer : Stability is pH-dependent; degradation accelerates above pH 7 due to hydrolysis. Use UV-Vis spectroscopy (λ_max ~280 nm) to track absorbance changes over time. For quantification, employ HPLC with a calibration curve of fresh vs. degraded samples. Buffer solutions (e.g., phosphate buffers at pH 5–8) and temperature-controlled environments (25°C ± 1°C) are critical for reproducibility .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for studying this compound’s reactivity with transition metals?

  • Methodological Answer : Use a 2³ factorial design to test variables: (1) metal ion concentration (0.1–1.0 mM), (2) solvent polarity (ethanol vs. DMF), and (3) temperature (25°C vs. 60°C). Measure reaction kinetics via stopped-flow UV-Vis and analyze interactions using ANOVA. This design identifies dominant factors (e.g., solvent polarity may disproportionately affect chelation efficiency) and reduces trial iterations .

Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔG, ΔH) for this compound complexes?

  • Methodological Answer : Perform meta-analysis of published data to identify systematic errors (e.g., calorimetry vs. van’t Hoff methods). Replicate studies under standardized conditions (e.g., 0.1 M ionic strength, inert atmosphere). Use isothermal titration calorimetry (ITC) for direct ΔH measurement and compare with computational DFT calculations (B3LYP/6-31G* basis set) to reconcile discrepancies .

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Combine density functional theory (DFT) to calculate transition-state geometries with kinetic isotopic effect (KIE) experiments. Validate solvation models (e.g., COSMO-RS) against experimental solubility data. For dynamic processes, use molecular dynamics (MD) simulations (NAMD/GROMACS) to simulate ligand-metal binding pathways. Cross-correlate with EXAFS spectroscopy for structural validation .

Q. What strategies minimize bias in AI-driven predictive models for this compound’s bioactivity or environmental impact?

  • Methodological Answer : Train models on diverse datasets (e.g., ChEMBL, PubChem) and apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance. Use k-fold cross-validation to assess generalizability. For environmental studies, integrate domain-specific filters (e.g., biodegradation half-life from EPI Suite) to avoid overestimating persistence. Regularly audit training data for underrepresented chemical spaces .

Methodological Frameworks for Research Design

  • For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example, a study on antioxidant properties should define novelty relative to existing dithiocarbamate literature .
  • For Comparative Studies : Use PICOT (Population: compound variants; Intervention: functionalization; Comparison: unmodified analogs; Outcome: stability/activity; Timeframe: degradation kinetics) to structure bioactivity assays .

Data Contradiction Analysis

  • Root-Cause Workflow :
    • Compare experimental protocols (e.g., stirring rate in synthesis affecting yield).
    • Validate instrumentation calibration (e.g., NMR referencing to TMS).
    • Assess environmental controls (e.g., oxygen exclusion in stability studies).
    • Replicate under harmonized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.